3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C8H13BrClN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes . The compound’s bromine group may act as a leaving group, facilitating its interaction with biological targets .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interfere with the life cycle of the parasites .
Result of Action
Similar pyrazole derivatives have shown significant inhibitory activity against leishmania aethiopica and plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 3-bromo-1-chloropropane to yield 3-Bromo-1-cyclopentyl-1H-pyrazole. The final step involves the amination of this pyrazole derivative with ammonia or an amine source under suitable conditions to obtain 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, industrial processes often involve rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed, along with suitable ligands and bases.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-phenyl-1H-pyrazol-4-amine
- 3-Bromo-1-methyl-1H-pyrazol-4-amine
- 3-Bromo-1-ethyl-1H-pyrazol-4-amine
Uniqueness
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride is unique due to its cyclopentyl substituent, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
3-bromo-1-cyclopentylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-8-7(10)5-12(11-8)6-3-1-2-4-6;/h5-6H,1-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYVINKSJIYIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-32-2 | |
Record name | 1H-Pyrazol-4-amine, 3-bromo-1-cyclopentyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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